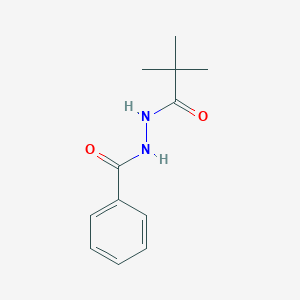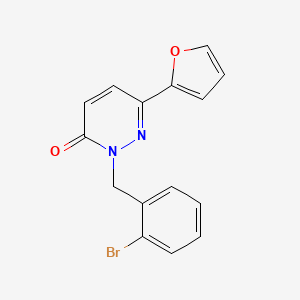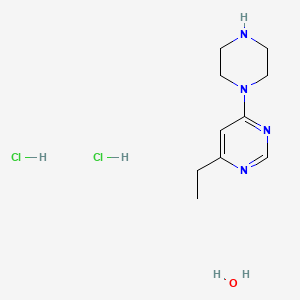![molecular formula C21H33N3O4S B5906987 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide, also known as JNJ-31020028, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide acts as a selective antagonist of the NR2B subunit of NMDA receptors, which are predominantly expressed in the forebrain regions of the brain. By blocking the activation of NR2B subunit-containing NMDA receptors, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide reduces the influx of calcium ions into neurons, thereby preventing excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It also has neuroprotective effects by reducing the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the NR2B subunit of NMDA receptors, which allows for precise targeting of this receptor subtype. However, its low solubility in water and poor pharmacokinetic properties limit its use in in vivo experiments.
将来の方向性
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has several potential future directions for research. One area of interest is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is the development of more potent and selective NR2B antagonists with improved pharmacokinetic properties. Finally, the role of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide in modulating synaptic plasticity and long-term potentiation in the brain warrants further investigation.
Conclusion
In conclusion, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide is a promising small molecule drug with potential therapeutic applications in neurodegenerative diseases. Its selective antagonism of the NR2B subunit of NMDA receptors provides a unique mechanism of action that has been shown to have neuroprotective effects in preclinical studies. While its limitations in terms of solubility and pharmacokinetics need to be addressed, the future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide are promising and warrant further investigation.
合成法
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide is synthesized using a multi-step process involving the reaction of 4-morpholinylsulfonyl chloride with N-(3-bromo-propyl)-3,5-dimethylpiperidine, followed by the reaction with 3-aminobenzamide. The final product is purified using column chromatography to obtain a white solid with a purity of over 98%.
科学的研究の応用
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by inhibiting the activation of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the pathogenesis of these diseases.
特性
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-17-13-18(2)16-23(15-17)8-4-7-22-21(25)19-5-3-6-20(14-19)29(26,27)24-9-11-28-12-10-24/h3,5-6,14,17-18H,4,7-13,15-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXHTEHURYMBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(allylthio)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5906904.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)



![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)


![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)

![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)